molecular formula C15H11NO2 B8479285 Methanone, 1H-indol-3-yl(4-hydroxyphenyl)- CAS No. 98647-12-2

Methanone, 1H-indol-3-yl(4-hydroxyphenyl)-

Cat. No. B8479285
CAS RN: 98647-12-2
M. Wt: 237.25 g/mol
InChI Key: ZMEYCFPBCKBAFT-UHFFFAOYSA-N
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Patent
US04708961

Procedure details

1 g of compound 1 and 3 g of pyridine hydrochloride were heated at 215° C. for 1 hour in a nitrogen atmosphere. After the mixture was cool,1.5 N hydrochloric acid was added thereto and then the supernatant was removed by centrifugation. The precipitate was dissolved in methanol which contains 10% of aqueous solution of sodium hydroxide, followed by filtering out the resulting precipitate. The obtained solution was acidified to give a crude product. The crude product was recrystallized from ethyl acetate to give 3-(p-hydroxybenzoyl)indole (compound 3). (Yield: 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[NH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1.Cl>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[NH:11][CH:10]=2)=[O:8])=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CNC3=CC=CC=C23)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cool
CUSTOM
Type
CUSTOM
Details
the supernatant was removed by centrifugation
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in methanol which
FILTRATION
Type
FILTRATION
Details
by filtering out the resulting precipitate
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)C2=CNC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.